4-Isopropyl vs. 4-Cyclopropyl Thiazole Substitution: Structural Precedence in HCV Protease Inhibitor Pharmacophore
The 4-isopropyl substitution on the thiazole ring of CAS 923289-20-7 directly mirrors the P2 heterocycle present in TMC435350 (simeprevir), a macrocyclic HCV NS3/4A protease inhibitor with a reported Ki of 0.36 nM and replicon EC₅₀ of 7.8 nM [1]. By contrast, the 4-cyclopropyl analog (CAS 1237745-86-6) and the unsubstituted thiazole analog (CAS 923289-16-1) lack this specific isopropyl motif. In the SAR study leading to TMC435350, the 4-isopropylthiazole P2 moiety was identified as optimal among a set of heterocyclic replacements, with alternative P2 groups yielding reduced enzymatic and cellular potency [1]. For procurement decisions, CAS 923289-20-7 provides the exact 4-isopropylthiazole-carboxamide fragment required for synthesizing or referencing the clinically validated simeprevir chemotype, whereas cyclopropyl or unsubstituted variants cannot serve as direct surrogates in this context.
| Evidence Dimension | P2 heterocycle identity in HCV NS3/4A protease inhibitor scaffold |
|---|---|
| Target Compound Data | 4-Isopropylthiazole-2-carboxamide fragment (contained in CAS 923289-20-7) |
| Comparator Or Baseline | 4-Cyclopropylthiazole (CAS 1237745-86-6) and unsubstituted thiazole (CAS 923289-16-1); alternative P2 heterocycles in TMC435350 SAR series |
| Quantified Difference | TMC435350 (containing 4-isopropylthiazole): Ki = 0.36 nM, replicon EC₅₀ = 7.8 nM. Alternative P2 moieties showed reduced potency; specific quantitative comparator data for CAS 923289-20-7 as isolated fragment not publicly available. |
| Conditions | HCV NS3/4A protease biochemical assay and HCV replicon cellular assay (Huh-7 cells) |
Why This Matters
For research groups synthesizing or optimizing HCV NS3/4A protease inhibitors, procuring the correct 4-isopropylthiazole fragment ensures fidelity to the pharmacophore that produced the most potent clinical candidate in this chemical series.
- [1] Raboisson P, de Kock H, Rosenquist Å, et al. Structure–activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350. Bioorganic & Medicinal Chemistry Letters. 2008;18(17):4853-4858. View Source
